3-Vinylpyridine

Overview

Description

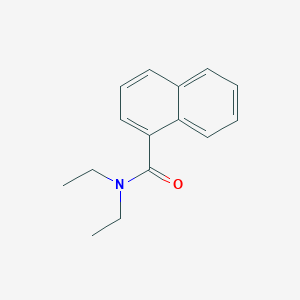

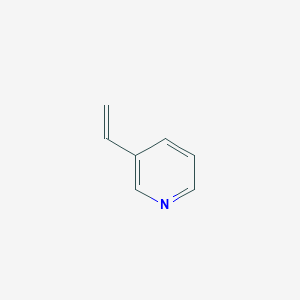

3-Vinylpyridine is an organic compound with the chemical formula C7H7N. It is a derivative of pyridine, where a vinyl group is attached to the third carbon atom of the pyridine ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical synthesis processes due to its reactive vinyl group.

Mechanism of Action

Target of Action

3-Vinylpyridine is a versatile organic compound that has been used in various chemical reactions. It has been found to be particularly useful in the synthesis of novel helical polymers containing proline moieties . These polymers have been employed to catalyze the homogeneous asymmetric aldol reaction . Therefore, the primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in the synthesis of novel helical polymers, this compound is polymerized with proline moieties through radical polymerization . The resulting polymers are then used to catalyze the aldol reaction . The mode of action of this compound is therefore largely dependent on the specific chemical reaction it is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the chemical reactions it participates in. For example, in the aldol reaction catalyzed by the polymers synthesized from this compound, the compound affects the pathway leading to the formation of the aldol product .

Pharmacokinetics

For instance, its water solubility, which is practically insoluble , could affect its absorption and distribution in the body.

Result of Action

The result of this compound’s action is the formation of new chemical products. In the case of the aldol reaction, the polymers synthesized from this compound catalyze the formation of the aldol product . The specific molecular and cellular effects of this compound’s action would depend on the nature of these products and their interactions with biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its stability can be influenced by light, as it is known to polymerize under room temperature . Therefore, the efficacy of this compound in chemical reactions can be significantly affected by the conditions under which the reactions are carried out.

Biochemical Analysis

Biochemical Properties

3-Vinylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel helical polymers. These polymers, containing proline moieties, are used in asymmetric aldol reactions . The compound interacts with enzymes such as proline derivatives, which act as catalysts in these reactions. The interaction between this compound and these enzymes enhances the reaction rate but may slightly reduce enantioselectivity due to the antagonistic action of the configurational chirality of the side-group and the conformational chirality of the polymer backbone .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, in the context of polymer synthesis, this compound-containing polymers can catalyze reactions that impact cellular metabolism . Detailed studies on the specific cellular effects of this compound are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form complexes with enzymes and proteins, influencing their activity. For example, in asymmetric aldol reactions, this compound interacts with proline derivatives, leading to the formation of chiral secondary structures . These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing polymers maintain their catalytic activity over extended periods, although the enantioselectivity may decrease slightly . The stability of this compound in various conditions is essential for its effective use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced reaction rates in biochemical processes. At higher doses, this compound can cause toxic or adverse effects. Detailed studies on the dosage effects of this compound in animal models are necessary to determine the threshold levels and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on the subcellular localization of this compound are necessary to fully understand its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinylpyridine can be synthesized through several methods. One common method involves the reaction of 3-bromopyridine with acetylene in the presence of a palladium catalyst. Another method includes the dehydrohalogenation of 3-chloropyridine using a strong base like potassium tert-butoxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 3-ethylpyridine. This process involves heating 3-ethylpyridine in the presence of a dehydrogenation catalyst, such as platinum or palladium, to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyridine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

Oxidation: It can be oxidized to form 3-pyridinecarboxaldehyde.

Substitution: The vinyl group can participate in substitution reactions, such as the Heck reaction, where it reacts with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or anionic initiators.

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Palladium catalysts are commonly used in substitution reactions.

Major Products Formed:

Polymerization: Poly(this compound)

Oxidation: 3-Pyridinecarboxaldehyde

Substitution: Various substituted pyridines depending on the reactants used.

Scientific Research Applications

3-Vinylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of ligands for coordination chemistry.

Biology: Employed in the synthesis of bioactive molecules and as a building block in drug discovery.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Used in the production of adhesives, coatings, and resins. It is also used in the manufacture of ion-exchange resins and as a stabilizer for certain types of polymers.

Comparison with Similar Compounds

2-Vinylpyridine: Similar to 3-vinylpyridine but with the vinyl group attached to the second carbon atom of the pyridine ring.

4-Vinylpyridine: The vinyl group is attached to the fourth carbon atom of the pyridine ring.

Comparison:

Reactivity: this compound is more reactive in certain polymerization reactions compared to its 2- and 4-vinyl counterparts due to the position of the vinyl group.

Applications: While all three compounds are used in polymer synthesis, this compound is particularly favored in the production of ion-exchange resins and specific types of adhesives and coatings.

Properties

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-vinylpyridine?

A1: this compound has a molecular formula of C₇H₇N and a molecular weight of 105.14 g/mol.

Q2: What are some methods for synthesizing this compound?

A2: this compound can be synthesized through various methods:

- Direct Vinylation of Pyridine: This method involves reacting pyridine with acetylene in the presence of a catalyst and a solvent like dimethyl sulfoxide (DMSO) [].

- Reaction of Dimethylvinylidene Carbene with Methylpyrroles: Treating specific methylpyrroles with dimethylvinylidene carbene, often generated under phase-transfer catalytic conditions, yields 3-vinylpyridines [].

- Pyrolysis: Pyrolysis of cherry red tobacco and specific Amadori products derived from nornicotine in cherry red tobacco can yield this compound as a pyrolysis product [].

Q3: How is the structure of this compound confirmed?

A3: The structure of this compound can be confirmed using spectroscopic techniques such as Proton Magnetic Resonance (PMR) and Infrared (IR) spectroscopy. Elemental analysis can be utilized to verify the composition, while techniques like Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) can assess purity [].

Q4: How does the stability of this compound in aqueous solutions vary with factors like pH and counterion type?

A4: The stability of this compound, specifically its protonated form, in aqueous solutions is influenced by the counterion present. Research using potentiometric titrations reveals that chloride ions (Cl-) exhibit the weakest binding affinity to the positively charged pyridinium groups of this compound compared to other counterions such as bromide (Br-), nitrate (NO3-), and perchlorate (ClO4-) []. This suggests that the choice of counterion can impact the stability and behavior of this compound in aqueous environments.

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a versatile monomer in polymer synthesis:

- Amphiphilic Copolymers: this compound is utilized to create amphiphilic copolymers that self-assemble into hydrophobic microdomains in aqueous solutions. These copolymers have potential applications in areas like drug delivery [, , ].

- Graft Polymerization: Surface-initiated nitroxide-mediated radical polymerization allows for the grafting of polystyrene and poly(this compound) onto magnetite nanoparticles. These modified nanoparticles have enhanced dispersibility and potential in various fields [].

- Helical Polymers for Catalysis: Optically active polymers containing this compound and proline units exhibit chiral secondary structures. These polymers show catalytic activity in asymmetric aldol reactions, potentially offering advantages in asymmetric synthesis [].

Q6: How does the structure of poly(this compound) influence its behavior in aqueous solutions?

A6: The behavior of poly(this compound) in aqueous solutions is strongly influenced by its structure. Studies employing techniques such as viscosimetry, solvatochromism, and molecular rotor fluorescence spectroscopy indicate that poly(this compound) can form hydrophobic microdomains in water even at low concentrations []. Increasing the proportion of this compound units in copolymers leads to more stable hydrophobic microdomains. Cryo-transmission electron microscopy (cryo-TEM) further supports these findings, revealing distinct organizational patterns, such as fingerprint-like structures, in poly(this compound) in aqueous environments [, ].

Q7: Is this compound found in tobacco smoke, and if so, how does its concentration compare between mainstream and sidestream smoke?

A7: Yes, this compound is a significant component of tobacco smoke. Research indicates that its concentration is notably higher in sidestream smoke compared to mainstream smoke. This difference contributes to the distinct aroma and potentially higher irritation levels associated with sidestream smoke [, , ].

Q8: What other compounds are commonly found alongside this compound in tobacco smoke?

A8: Tobacco smoke contains a complex mixture of compounds. Some of the major constituents found along with this compound include nicotine, ammonia, pyridine, 3-hydroxypyridine, and various other pyridines. Notably, the levels of these compounds can differ between mainstream and sidestream smoke, influencing the overall composition and potential health effects of tobacco smoke exposure [, , ].

Q9: Does this compound exhibit any particular chemoselectivity in reactions like hydroformylation?

A9: Yes, this compound displays distinct chemoselectivity compared to its isomer, 4-vinylpyridine, in reactions like hydroformylation. While this compound undergoes complete conversion to its corresponding branched aldehyde under rhodium-catalyzed hydroformylation conditions, 4-vinylpyridine primarily undergoes hydrogenation to 4-ethylpyridine. This difference in reactivity is attributed to the distinct electronic properties and behavior of the intermediates formed during the reaction pathway [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.